Chiral Identity: (3S) Absolute Configuration Distinct from (3R) Enantiomer and Racemic Mixture
The (3S) absolute configuration defined by the InChI stereodescriptor /t5-/m0/s1 and the optical rotation are structurally non-superimposable on the (3R) enantiomer (CAS 1965314-57-1), which possesses InChIKey NFUYTVFVCSMTQK-NUBCRITNSA-N versus NFUYTVFVCSMTQK-JEDNCBNOSA-N for the (3S) target . In peptide-based model systems, L-morpholine-3-carboxylic acid (Mor) residues with (S) chirality at the i+1 position of tetrapeptide sequences induce distinct conformational preferences—specifically a strong preference for a type VI β-turn structure in the cis rotamer—compared to D-Mor-containing peptides, which nucleate more compact folded structures lacking resemblance to D-Pro β-turns [1]. These chirality-dependent conformational effects are maintained relative to reference proline-containing peptides, confirming that enantiomer selection is not interchangeable when stereochemical outcome matters [2]. Vendor specifications for the hydrochloride salt report purity values of 95% (Sigma-Aldrich), ≥96% (ChemScene), and 98%+ (ChemicalBook suppliers); however, no vendor currently lists enantiomeric excess (% ee) values directly for CAS 1965314-55-9 .
| Evidence Dimension | Absolute configuration and chiral induction potential |
|---|---|
| Target Compound Data | (3S) configuration; InChIKey NFUYTVFVCSMTQK-JEDNCBNOSA-N; L-Mor-containing peptides form type VI β-turn cis rotamer |
| Comparator Or Baseline | (3R) enantiomer (CAS 1965314-57-1); D-Mor-containing peptides form compact, non-β-turn folded structures; racemic 4-methylmorpholine-3-carboxylic acid (CAS 1240518-88-0) |
| Quantified Difference | Qualitative difference in peptide folding: type VI β-turn (L-Mor) vs. compact non-β-turn (D-Mor); no % ee values published for hydrochloride salt |
| Conditions | NMR, IR, and molecular modeling of model tetrapeptides in CDCl₃ and CD₃CN; morpholine-3-carboxylic acid as proline surrogate (Trabocchi et al., 2009) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for asymmetric synthesis and peptidomimetic applications; the wrong enantiomer will yield opposite or abolished stereochemical outcomes, potentially invalidating entire synthetic campaigns.
- [1] Trabocchi, A.; Sladojevich, F.; Guarna, A. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality 2009, 21, 584–594. View Source
- [2] Sladojevich, F.; Guarna, A.; Trabocchi, A. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Org. Biomol. Chem. 2010, 8, 916–924. View Source
